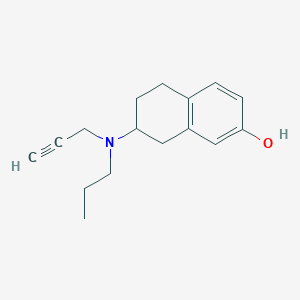
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- is a chemical compound with the molecular formula C19H23NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a propyl-2-propynylamino substituent on the tetrahydronaphthalene ring
Vorbereitungsmethoden
The synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-naphthol as the starting material.
Hydrogenation: The 2-naphthol undergoes hydrogenation to form 5,6,7,8-tetrahydro-2-naphthol.
Amination: The tetrahydro-2-naphthol is then subjected to amination with propyl-2-propynylamine under suitable conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthol: Lacks the propyl-2-propynylamino substituent and has different chemical properties and applications.
6-Hydroxytetralin: Another derivative of tetrahydronaphthalene with distinct biological activities.
Rotigotine: A dopamine receptor agonist used in the treatment of Parkinson’s disease, which shares structural similarities but has different pharmacological effects.
The uniqueness of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- lies in its specific substituents and the resulting chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
148258-44-0 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
7-[propyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H21NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h1,6,8,12,15,18H,4-5,7,9-11H2,2H3 |
InChI-Schlüssel |
ABWBPOZDOXARFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC#C)C1CCC2=C(C1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


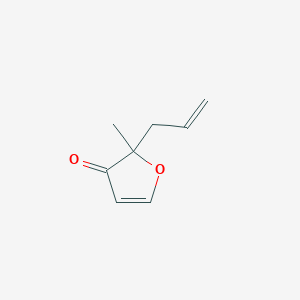
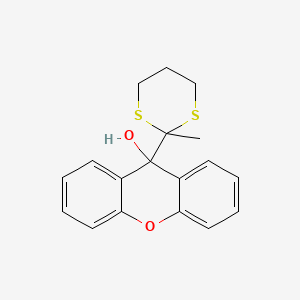
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
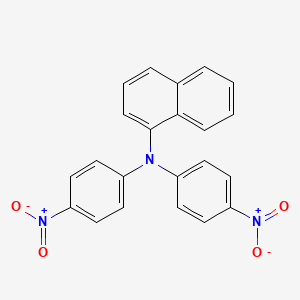

![Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12548715.png)
![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)
![1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one](/img/structure/B12548735.png)
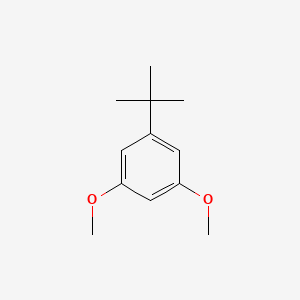
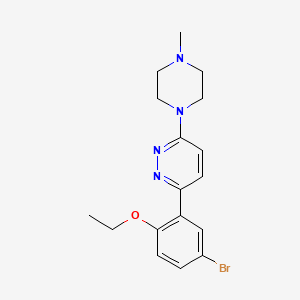
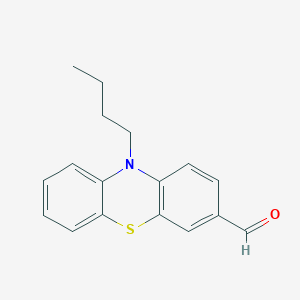


![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
